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Compound of Interest

Compound Name: GSK343

Cat. No.: B607833

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the selectivity profile of GSK343 with other
prominent EZH2 inhibitors. The information is intended to assist researchers in selecting the
most appropriate chemical probe for their studies of EZH2 biology and its role in disease. All
data presented is supported by experimental evidence from peer-reviewed literature.

Introduction to EZH2 Inhibition

Enhancer of zeste homolog 2 (EZHZ2) is the catalytic subunit of the Polycomb Repressive
Complex 2 (PRC2). It is a histone methyltransferase that specifically catalyzes the mono-, di-,
and tri-methylation of histone H3 on lysine 27 (H3K27me1/2/3). This epigenetic modification is
a hallmark of transcriptionally silent chromatin, and aberrant EZH2 activity has been implicated
in the pathogenesis of numerous cancers. Consequently, small molecule inhibitors of EZH2
have emerged as valuable research tools and promising therapeutic agents. A key
characteristic of a high-quality chemical probe is its selectivity for the intended target over other
related proteins. This guide focuses on the selectivity of GSK343 in comparison to other widely
used EZH2 inhibitors.

Quantitative Selectivity Profile of EZH2 Inhibitors

The following table summarizes the in vitro potency (IC50 or Ki) of GSK343 and other EZH2
inhibitors against EZH2 and its closest homolog, EZH1. Where available, data on their
selectivity against a broader panel of histone methyltransferases (HMTSs) is also included. Most
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of the listed inhibitors are S-adenosyl-L-methionine (SAM)-competitive inhibitors.[1][2][3][4][5]
[6]

Selectivity Selectivity

o EZH2 EZH1 . Reference(s
Inhibitor . . (EZH1/EZH2 against
IC50/Ki (nM) IC50/Ki (nM) )
) other HMTs
GSK343 4 240 60-fold >1000-fold [LI2]031[7]
Tazemetostat 2.5 (Ki), 11 ]
~87.5 (Ki) 35-fold >4500-fold [31[4]1[8]
(EPZ-6438) (1C50)
GSK126 9.9 >1500 >150-fold >1000-fold [5119]
EPZ005687 24 (Ki) ~1200 50-fold >500-fold [3][5]
Ell 15 ~1350 ~90-fold >10,000-fold [3][6]
CPI-1205 2 52 26-fold Selective [3114]
UNC1999 2 45 22.5-fold >1000-fold [3][5]

Note: IC50 and Ki values can vary depending on the specific assay conditions (e.g., substrate
concentration, enzyme preparation). The data presented here are compiled from various
sources for comparative purposes.

Experimental Methodologies

The determination of inhibitor selectivity is crucial for the validation of a chemical probe. The
most common method for assessing the potency and selectivity of EZH2 inhibitors is a
biochemical enzymatic assay.

In Vitro Histone Methyltransferase Assay (Radiometric)

This protocol describes a common method for measuring the enzymatic activity of the PRC2
complex and the inhibitory potential of compounds like GSK343.

1. Reagents and Materials:
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Enzyme: Purified, recombinant 5-member human PRC2 complex (EZH2, EED, SUZ12,
RbAp48, AEBP2).

Substrate: Histone H3 peptide (e.g., residues 21-44) or full-length nucleosomes.
Cofactor: S-adenosyl-L-[methyl-*H]-methionine ([2H]-SAM).

Inhibitors: GSK343 and other test compounds dissolved in DMSO.

Assay Buffer: Typically contains Tris-HCI (pH 8.0), DTT, and BSA.

Quench Solution: S-adenosyl-L-methionine (unlabeled, "cold" SAM) in a suitable buffer.

Detection: Scintillation Proximity Assay (SPA) beads (e.g., PS-PEI Imaging Beads) or
phosphocellulose paper and scintillation fluid.

Plates: 384-well assay plates.
Instrumentation: Liquid handler, microplate scintillation counter.
. Assay Procedure:

Compound Preparation: A serial dilution of the inhibitor is prepared in DMSO. A small volume
(e.g., 100 nL) of each dilution is acoustically dispensed into the wells of a 384-well plate.
Control wells receive DMSO only.

Enzyme and Substrate Addition: The PRC2 enzyme and the histone substrate are diluted in
assay buffer. An equal volume of this enzyme/substrate mix is added to each well of the
assay plate.

Reaction Initiation: The enzymatic reaction is initiated by the addition of [3H]-SAM.

Incubation: The reaction plate is incubated at a controlled temperature (e.g., 30°C) for a
specific period (e.g., 60 minutes) to allow for enzymatic methylation of the substrate.

Reaction Quenching: The reaction is stopped by the addition of a quench solution containing
a high concentration of unlabeled SAM.
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o Detection (SPA method): SPA beads are added to the quenched reaction. These beads
capture the radiolabeled methylated substrate. The plate is incubated in the dark to allow the
beads to settle and the signal to develop. The plate is then read in a microplate scintillation
counter. The proximity of the radiolabel to the scintillant in the bead results in a light signal
that is proportional to the enzyme activity.

o Data Analysis: The raw data (counts per minute) are normalized to the control wells (no
inhibitor) to determine the percent inhibition for each inhibitor concentration. The IC50 value,
the concentration of inhibitor that causes 50% inhibition of enzyme activity, is calculated by
fitting the data to a four-parameter logistic equation.

Visualizations: Signaling Pathway and Experimental
Workflow

To further illustrate the context of EZH2 inhibition and the methods used for its characterization,

the following diagrams are provided.

© 2025 BenchChem. All rights reserved. 4/8 Tech Support


https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b607833?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE

Validation & Comparative
Check Availability & Pricing

Polycomb Repressive Complex 2 (PRC2)

AEBP2

RbAp48

Suzi12

SAM

Histone H3

Substrate

Inhibits

EZH2
(Catalytic Subunit)

a

Catalyzes
Methylation

Transcriptional
REIEESO

H3K27me3

© 2025 BenchChem. All rights reserved. 5/8 Tech Support


https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b607833?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Validation & Comparative

Check Availability & Pricing

Prep%ation

1. Prepare Inhibitor
Dilution Plate

2. Prepare Enzyme (PRC2)
& Substrate (Histone H3) Mix

Enzymatic Reaction

3. Add [3H]-SAM to
Initiate Reaction

l

4. Incubate at 30°C

Detectionv& Analysis

5. Quench Reaction
with Cold SAM

'

6. Add SPA Beads &
Read Scintillation

'

7. Calculate % Inhibition
& Determine IC50

Click to download full resolution via product page

© 2025 BenchChem. All rights reserved. 6/8 Tech Support


https://www.benchchem.com/product/b607833?utm_src=pdf-body-img
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b607833?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Validation & Comparative

Check Availability & Pricing

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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